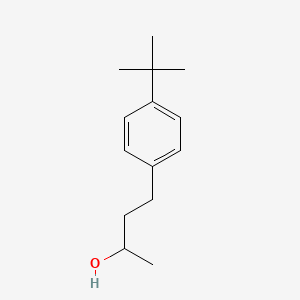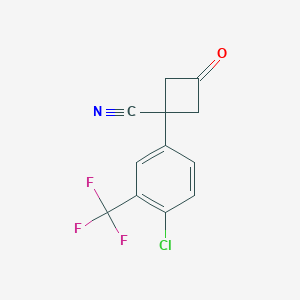![molecular formula C11H17Cl2NO B13543377 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a spirocyclic system, which includes a bicyclo[3.2.1]octane core fused with a cyclopropane ring. The compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of the final compound . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学的研究の応用
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
3’-cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]hydrochloride: A structurally related compound with similar chemical properties.
Uniqueness
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropan]-8-yl}acetylchloridehydrochloride is unique due to its spirocyclic structure and the presence of both bicyclo[3.2.1]octane and cyclopropane rings. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C11H17Cl2NO |
|---|---|
分子量 |
250.16 g/mol |
IUPAC名 |
2-spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-10(14)7-13-8-1-2-9(13)6-11(5-8)3-4-11;/h8-9H,1-7H2;1H |
InChIキー |
IQNNHLRKSITAOO-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3(CC3)CC1N2CC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


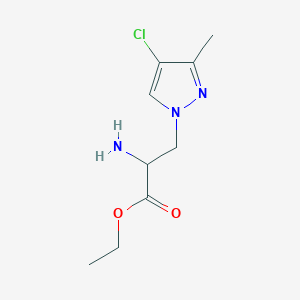
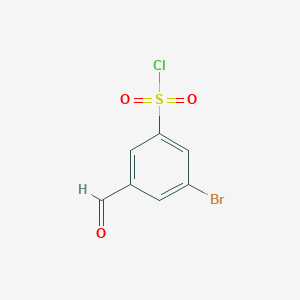
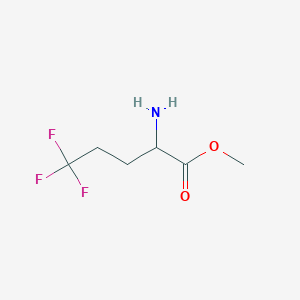
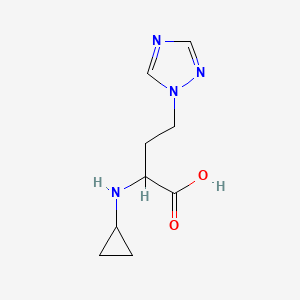
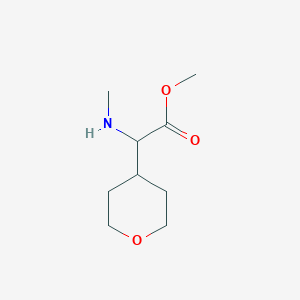
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
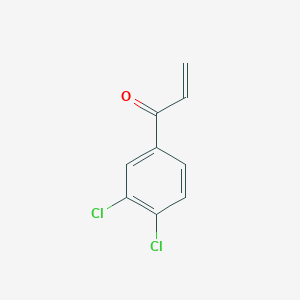
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
